molecular formula C5H9NO3 B13730432 Propionic acid, 2-methyl-2-nitroso-, methyl ester CAS No. 17746-46-2

Propionic acid, 2-methyl-2-nitroso-, methyl ester

Cat. No.: B13730432
CAS No.: 17746-46-2
M. Wt: 131.13 g/mol
InChI Key: XAZAHGHPVXKSQO-UHFFFAOYSA-N
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Description

Propionic acid, 2-methyl-2-nitroso-, methyl ester is an organic compound with the molecular formula C5H9NO3 and a molecular weight of 131.1299 g/mol This compound is characterized by the presence of a nitroso group (-NO) attached to a methyl group, which is further esterified with propionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-methyl-2-nitroso-, methyl ester can be achieved through the esterification of propionic acid with methanol in the presence of a catalyst. This reaction typically involves the use of acidic catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions generally include heating the reaction mixture under reflux to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as carboalkoxylation, where ethylene reacts with carbon monoxide and methanol in the presence of a catalyst like nickel carbonyl or palladium complexes . This method allows for efficient large-scale production of the ester.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-methyl-2-nitroso-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Propionic acid, 2-methyl-2-nitroso-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propionic acid, 2-methyl-2-nitroso-, methyl ester involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis or nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Properties

CAS No.

17746-46-2

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 2-methyl-2-nitrosopropanoate

InChI

InChI=1S/C5H9NO3/c1-5(2,6-8)4(7)9-3/h1-3H3

InChI Key

XAZAHGHPVXKSQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)N=O

Origin of Product

United States

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